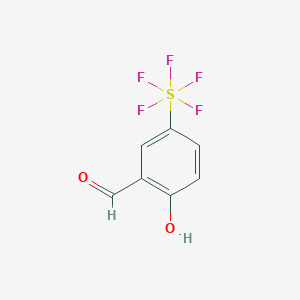

2-Hydroxy-5-(pentafluorothio)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-5-(pentafluorothio)benzaldehyde is an organic compound with the molecular formula C7H3F5O2S. It is also known by its IUPAC name, 2-hydroxy-5-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde . This compound is characterized by the presence of a hydroxyl group and a pentafluorothio group attached to a benzaldehyde core.

Méthodes De Préparation

One common method includes the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.

Analyse Des Réactions Chimiques

2-Hydroxy-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pentafluorothio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Hydroxy-5-(pentafluorothio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-(pentafluorothio)benzaldehyde involves its interaction with

Activité Biologique

2-Hydroxy-5-(pentafluorothio)benzaldehyde is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique chemical properties and potential biological activities. The incorporation of the pentafluorosulphanyl (SF5) group enhances the compound's stability and reactivity, making it a candidate for various applications, including drug development and biological research.

The structure of this compound can be represented as follows:

- Chemical Formula : C7H2F5OS

- Molecular Weight : 224.15 g/mol

This compound features a hydroxyl group (-OH) and a highly electronegative pentafluorosulphanyl group, which significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit notable antimicrobial activities. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions. This property is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Anticancer Potential

The anticancer effects of this compound have been explored in several studies. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (LOVO) cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Evidence suggests that treatment with this compound can result in cell cycle arrest at specific phases, further impeding cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key differences:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ROS generation |

| 2-Hydroxybenzaldehyde | Moderate | Limited | Mild oxidative stress |

| Pentafluorosulphanyl derivatives | Variable | Emerging | Diverse mechanisms depending on structure |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Synthetic Chemistry highlighted the antimicrobial properties of SF5-substituted compounds, including this compound, demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus .

- Case Study on Anticancer Activity : Research conducted on MCF-7 and LOVO cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutic agents .

Propriétés

IUPAC Name |

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-4,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLGOMVJAGNVSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.